1-[hexyl(methyl)phosphoryl]hexane
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Overview
Description
1-[hexyl(methyl)phosphoryl]hexane is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two hexyl groups and one methyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[hexyl(methyl)phosphoryl]hexane can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, dihexylmethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, dihexylmethyl- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[hexyl(methyl)phosphoryl]hexane undergoes various chemical reactions, including:
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Phenylsilane, trichlorosilane, and lithium aluminum hydride are commonly used for the reduction of phosphine oxides.
Oxidizing Agents: Hydrogen peroxide and oxygen are typical oxidizing agents used in the synthesis of phosphine oxides.
Major Products Formed:
Reduction Products: The reduction of phosphine oxide, dihexylmethyl- yields dihexylmethylphosphine.
Substitution Products: Substitution reactions can produce various phosphine derivatives depending on the substituents introduced.
Scientific Research Applications
1-[hexyl(methyl)phosphoryl]hexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine oxide, dihexylmethyl- involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various catalytic processes and chemical reactions. The compound’s phosphine oxide group can coordinate with metal centers, facilitating electron transfer and stabilizing reactive intermediates .
Comparison with Similar Compounds
Triphenylphosphine oxide: A widely studied phosphine oxide with similar stability and reactivity.
Dimethylphenylphosphine oxide: Another phosphine oxide with comparable chemical properties.
Aminophosphine oxides: Compounds with additional amino groups, offering unique reactivity and applications.
Uniqueness: 1-[hexyl(methyl)phosphoryl]hexane is unique due to its specific alkyl substituents, which impart distinct steric and electronic properties. These characteristics can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
Properties
CAS No. |
1831-65-8 |
---|---|
Molecular Formula |
C13H29OP |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
Canonical SMILES |
CCCCCCP(=O)(C)CCCCCC |
Key on ui other cas no. |
1831-65-8 |
Synonyms |
Dihexyl(methyl)phosphine oxide |
Origin of Product |
United States |
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